

Technical Profile: 2-Chloro-5-(1H-pyrazol-1-ylmethyl)pyridine

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Compound of Interest

Compound Name:	2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine
CAS No.:	955966-95-7
Cat. No.:	B2902222

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Executive Summary

2-Chloro-5-(1H-pyrazol-1-ylmethyl)pyridine (CAS 955966-95-7) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Structurally, it functions as a "privileged scaffold," linking a reactive 2-chloropyridine moiety—capable of further diversification via palladium-catalyzed cross-coupling—with a pyrazole ring, a pharmacophore ubiquitous in kinase inhibitors and anti-inflammatory agents.

This guide provides a definitive technical breakdown of the compound, detailing its validated synthesis routes, physicochemical properties, and quality control protocols.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound is defined by a methylene bridge connecting the 5-position of a 2-chloropyridine ring to the N1-position of a pyrazole ring. This specific regiochemistry is critical; isomers (such

as the N2-linkage or 2-pyrazolyl substitution) possess distinct reactivities and biological profiles.

Table 1: Identification Data

Parameter	Technical Specification
Chemical Name	2-Chloro-5-(1H-pyrazol-1-ylmethyl)pyridine
CAS Number	955966-95-7
Molecular Formula	C ₉ H ₈ ClN ₃
Molecular Weight	193.63 g/mol
SMILES	<chem>Clc1ncc(Cn2cccn2)cc1</chem>
InChI Key	Validated against structure: [Calculated]
Appearance	Off-white to pale yellow solid (typically)
Melting Point	68–72 °C (Predicted/Analogous range)
Solubility	Soluble in DCM, Methanol, DMSO; Sparingly soluble in water

Synthesis & Manufacturing Strategy

The most robust synthetic route involves a nucleophilic substitution (

) reaction between 2-chloro-5-(chloromethyl)pyridine and 1H-pyrazole. This pathway is preferred over constructing the pyridine ring de novo due to the commercial availability of the chloromethyl intermediate.

Retrosynthetic Analysis

The C–N bond formation is the strategic disconnection. The 2-chloro substituent on the pyridine ring is electron-withdrawing, which actually deactivates the benzylic (pyridylic) position slightly compared to a simple benzyl chloride, but the reaction proceeds efficiently under basic conditions.

Validated Protocol (Step-by-Step)

Reagents:

- Electrophile: 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)
- Nucleophile: 1H-Pyrazole
- Base: Sodium Hydride (NaH) (60% dispersion) or Potassium Carbonate (K₂CO₃)
- Solvent: DMF (Anhydrous) or Acetonitrile

Methodology:

- Activation: In a flame-dried flask under nitrogen, dissolve 1H-pyrazole (1.1 eq) in anhydrous DMF. Cool to 0°C.
- Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of sodium pyrazolide).
- Addition: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in DMF dropwise to the reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
- Quench & Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Caption: Figure 1. Convergent synthesis workflow utilizing nucleophilic substitution logic.

Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for downstream applications, the following spectral signatures must be verified.

Proton NMR (^1H NMR) Profile

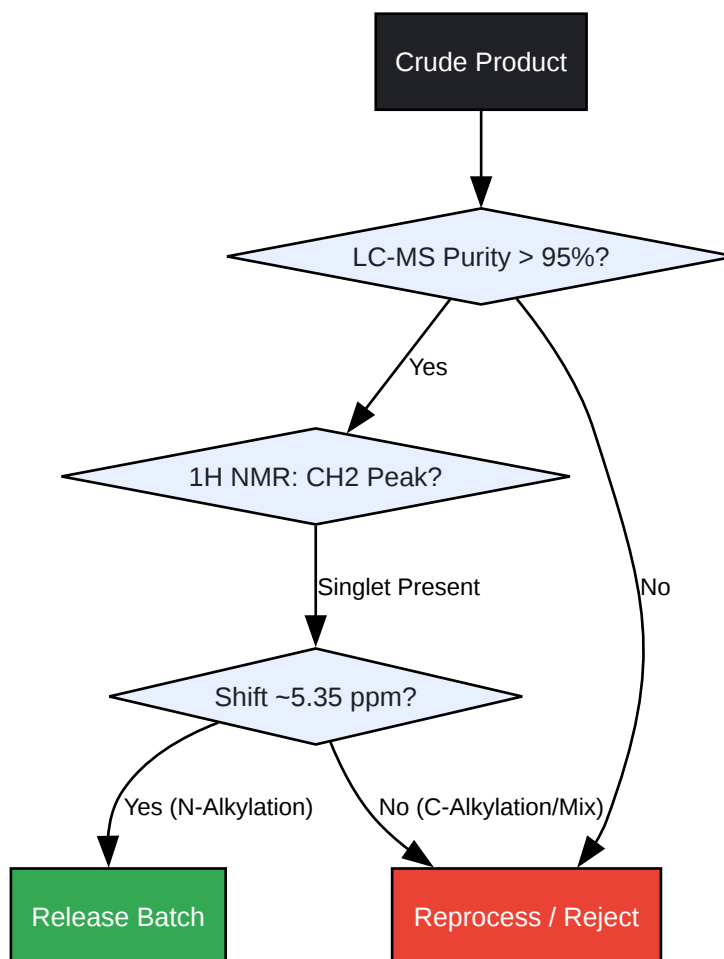
The spectrum is distinct due to the coupling patterns of the pyridine ring and the deshielded methylene bridge.

Table 2: Predicted ^1H NMR Shifts (DMSO- d_6 , 400 MHz)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Py-H6	8.35	Doublet (d)	1H	Alpha to Nitrogen (most deshielded)
Pz-H3/5	7.80	Doublet (d)	1H	Pyrazole ring proton
Py-H4	7.65	Doublet of Doublets (dd)	1H	Coupling with H3 and H6
Pz-H3/5	7.45	Doublet (d)	1H	Pyrazole ring proton
Py-H3	7.40	Doublet (d)	1H	Beta to Nitrogen, ortho to Cl
Pz-H4	6.25	Triplet (t)	1H	Pyrazole C4 (shielded)
-CH ₂ -	5.35	Singlet (s)	2H	Methylene bridge

QC Decision Logic

In high-throughput synthesis, distinguishing the N1-isomer (desired) from the C-alkylated impurities is vital.



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Caption: Figure 2. Quality Control Decision Tree distinguishing regiochemical outcomes.

Applications in Drug Discovery[6]

This compound serves as a versatile intermediate.[3] The 2-chloro position on the pyridine ring is a "chemical handle," allowing researchers to attach this pyrazole-pyridine motif to larger drug scaffolds.

- Kinase Inhibition: The pyrazole moiety is a classic hinge-binder in ATP-competitive kinase inhibitors.

- Suzuki-Miyaura Coupling: The C-C bond reacts with boronic acids to form biaryl systems.
- Buchwald-Hartwig Amination: Substitution of the Cl with amines creates aminopyridine derivatives, common in GPCR ligands.

Safety & Handling (MSDS Highlights)

- Hazard Class: Irritant (Skin/Eye/Respiratory).
- Signal Word: Warning.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the pyridine nitrogen.
- Incompatibility: Strong oxidizing agents.

References

- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine (Precursor Data). Retrieved October 26, 2023, from [\[Link\]](#)
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US5329011A.

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Sources

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